molecular formula C3H8N4O2 B13414228 N,N-dimethyl-N'-nitroguanidine CAS No. 5465-97-4

N,N-dimethyl-N'-nitroguanidine

Cat. No.: B13414228
CAS No.: 5465-97-4
M. Wt: 132.12 g/mol
InChI Key: RIINJCKGXDWNAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-N’-nitroguanidine is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of guanidine, characterized by the presence of nitro and dimethyl groups. This compound is often used in scientific research due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethyl-N’-nitroguanidine can be synthesized through several methods. One common synthetic route involves the reaction of N,N-dimethylguanidine with nitric acid under controlled conditions. The reaction typically requires a temperature range of 0-5°C to prevent decomposition and ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of N,N-dimethyl-N’-nitroguanidine often involves large-scale nitration processes. These processes utilize concentrated nitric acid and controlled reaction environments to achieve high yields and purity. The industrial methods are designed to be efficient and cost-effective, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-nitroguanidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted guanidines. These products have diverse applications in different fields .

Scientific Research Applications

N,N-dimethyl-N’-nitroguanidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-nitroguanidine involves its interaction with molecular targets and pathways. It acts by adding alkyl groups to specific sites on DNA, leading to mutations and other genetic changes. This mechanism is particularly relevant in its use as a mutagen in scientific research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-N’-nitroguanidine is unique due to its specific combination of nitro and dimethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

5465-97-4

Molecular Formula

C3H8N4O2

Molecular Weight

132.12 g/mol

IUPAC Name

1,1-dimethyl-3-nitroguanidine

InChI

InChI=1S/C3H8N4O2/c1-6(2)3(4)5-7(8)9/h1-2H3,(H2,4,5)

InChI Key

RIINJCKGXDWNAH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=N)N[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.